**Mechanism of action on ovulation** Oral contraceptives containing levonorgestrel suppress gonadotropins, inhibiting ovulation. Specifically, levonorgestrel binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This process results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation. It inhibits the rupture of follicles and viable egg release from the ovaries. Levonorgestrel has been proven to be more effective when administered before ovulation.[T659] **Mechanism of action in cervical mucus changes** Similar to other levonorgestrel-containing contraceptives, the intrauterine (IUD) forms of levonorgestrel likely prevent pregnancy by increasing the thickness of cervical mucus, interfering with the movement and survival of sperm, and inducing changes in the endometrium, where a fertilized ovum is usually implanted.[L7778,L7781] Levonorgestrel is reported to alter the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for implantation. Levonorgestrel is not effective after implantation has occurred.[A181976] Interestingly, recent evidence has refuted the commonly believed notion that levonorgestrel changes the consistency of cervical mucus when it is taken over a short-term period, as in emergency contraception. Over a long-term period, however, levonorgestrel has been proven to thicken cervical mucus.[A181976] The exact mechanism of action of levonorgestrel is not completely understood and remains a topic of controversy and ongoing investigation.[A181976,L7760] **Mechanism of action in hormone therapy** When combined with estrogens for the treatment of menopausal symptoms and prevention of osteoporosis, levonorgestrel serves to lower the carcinogenic risk of unopposed estrogen therapy via the inhibition of endometrial proliferation. Unregulated endometrial proliferation sometimes leads to endometrial cancer after estrogen use.[L7808]
Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation).
Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/
Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/
There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor.
Emergency contraceptive pills are not effective if a woman is already pregnant. Levonorgestrel is believed to act as an emergency contraceptive principally by preventing ovulation or fertilization (by altering tubal transport of sperm and/or ova). In addition, they may inhibit implantation (by altering the endometrium). It is not effective once the process of implantation has begun.
The precise mechanism of contraceptive activity of levonorgestrel administered after intercourse (postcoital) is not known. Levonorgestrel has been shown to inhibit or delay ovulation; other mechanisms of action for preventing pregnancy presumably are involved. Levonorgestrel is only effective before pregnancy is established. Once implantation occurs (ie, usually within 6-7 days after ovulation), levonorgestrel is ineffective in preventing pregnancy.
Potential noncontraceptive benefits of oral contraceptives, as evidenced from epidemiologic studies, include effects on menses, effects related to inhibition of ovulation, and effects from long-term use. Use of the drugs has been associated with improved menstrual cycle regularity and decreased incidences of blood loss, iron deficiency anemia, and dysmenorrhea. A decreased incidence of functional ovarian cysts and of ectopic pregnancies also has been associated with use of the drugs. Long-term use of oral contraceptives has been associated with a decreased incidence of formation of fibroadenomas and fibrocystic disease of the breast, a decreased incidence of some (eg, gonococcal) pelvic inflammatory disease, and a decreased incidence of some cancers (eg, endometrial or ovarian cancer).
The primary contraceptive mechanism of action of levonorgestrel is inhibition of ovulation, although effects on cervical mucus and on maturation of oocytes are also involved. In a study of 32 women using Norplant implants, daily blood samples were obtained for hormone analysis throughout most of one menstrual cycle. Half of the women had anovulatory cycles, and the others had abnormal concentrations of hormones in comparison with women not taking contraceptives. Reduced progesterone concentrations and short luteal phases were seen. None of the women using Norplant had increased concentrations of human chorionic gonadotrophin, indicating that early abortion is not the mechanism of contraceptive action.